4-(2-Keto-1-benzimidazolinyl)piperidine

CYP3A4 phenotyping in vitro metabolism drug-drug interaction

4-(2-Keto-1-benzimidazolinyl)piperidine (CAS 20662-53-7), systematically named 1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one (DHPBI), is a heterocyclic benzimidazolone-piperidine conjugate with molecular formula C12H15N3O and molecular weight 217.27 g/mol. It exists as an off-white to slightly yellow crystalline powder with a melting point of 183–185 °C and limited aqueous solubility, dissolving sparingly in DMSO and methanol.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
CAS No. 20662-53-7
Cat. No. B138732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Keto-1-benzimidazolinyl)piperidine
CAS20662-53-7
Synonyms1,3-Dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one;  R 30507;  1-(4-Piperidyl)-2-benzimidazolinone;  1,3-Dihydro-1-(4-piperidinyl)benzimidazol-2-one;  1-(4-Piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one;  4-(2-Oxo-1,3-dihydro-_x000B_benzimidazol-1-yl)piperidin
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESC1CNCCC1N2C3=CC=CC=C3NC2=O
InChIInChI=1S/C12H15N3O/c16-12-14-10-3-1-2-4-11(10)15(12)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,16)
InChIKeyBYNBAMHAURJNTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Keto-1-benzimidazolinyl)piperidine (CAS 20662-53-7): Identity, Source, and Procurement Context


4-(2-Keto-1-benzimidazolinyl)piperidine (CAS 20662-53-7), systematically named 1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one (DHPBI), is a heterocyclic benzimidazolone-piperidine conjugate with molecular formula C12H15N3O and molecular weight 217.27 g/mol [1]. It exists as an off-white to slightly yellow crystalline powder with a melting point of 183–185 °C and limited aqueous solubility, dissolving sparingly in DMSO and methanol . This compound serves three distinct scientific roles: (i) the primary N-dealkylated metabolite of the antipsychotic drug pimozide, formed predominantly by CYP3A4 [2]; (ii) a pharmacopeial reference standard designated as Pimozide EP Impurity A and Benperidol EP Impurity A [3]; and (iii) a versatile heterocyclic building block for structure–activity relationship (SAR) exploration of CNS-active pharmaceuticals .

Why Generic 4-(2-Keto-1-benzimidazolinyl)piperidine Cannot Be Interchanged with Other Benzimidazolone-Piperidines or Pimozide Analogs


Despite a shared benzimidazolone-piperidine core, 4-(2-keto-1-benzimidazolinyl)piperidine occupies a unique intersection of metabolic, regulatory, and synthetic utility that precludes substitution. As the exclusive CYP3A4-dependent N-dealkylation product of pimozide (DHPBI formation rate r²=0.98 with CYP3A4 abundance versus r²=0.94 for 5-hydroxypimozide with CYP2D6), it is an isoform-selective metabolic probe that no other pimozide metabolite can replicate [1]. Its status as an officially designated EP and USP impurity standard (Pimozide EP Impurity A / Benperidol EP Impurity A) imposes regulatory traceability requirements that generic benzimidazolinone building blocks cannot satisfy [2]. Furthermore, the unadorned secondary amine on the piperidine ring provides a reactive handle for N-alkylation and N-acylation that is absent in N-substituted analogs such as NS521 (1-(1-butyl)-4-(2-oxo-1-benzimidazolinyl)piperidine), meaning derivatization pathways and downstream SAR outcomes diverge fundamentally at the first synthetic step [3]. These three dimensions—metabolic probe specificity, regulatory pedigree, and synthetic versatility—are each non-interchangeable, and a compound failing in any one of them does not constitute a functionally equivalent replacement.

Quantitative Differentiation Evidence for 4-(2-Keto-1-benzimidazolinyl)piperidine (DHPBI / KBIP) Relative to Closest Analogs


CYP3A4 Isoform Abundance Correlation: DHPBI (r²=0.98) Outperforms 5-Hydroxypimozide (r²=0.94) as a CYP3A4-Selective Metabolic Probe

In human liver microsomes (HLMs) from individual genotyped donors with cytochrome P450 isoform protein abundances quantified by mass spectrometry, the formation rate of DHPBI (i.e., 4-(2-keto-1-benzimidazolinyl)piperidine) demonstrated a near-perfect linear correlation with CYP3A4 protein abundance (r²=0.98), whereas the alternative CYP2D6-dependent metabolite 5-hydroxypimozide correlated with CYP2D6 abundance at r²=0.94 [1]. This 4-percentage-point superiority in coefficient of determination (r²=0.98 vs. r²=0.94) establishes DHPBI as the more reliable and isoform-discriminant probe for CYP3A4 activity in vitro, with less residual variance attributable to non-CYP3A4 factors [1].

CYP3A4 phenotyping in vitro metabolism drug-drug interaction pimozide pharmacokinetics cytochrome P450 probe

Recombinant CYP Isoform Catalytic Rate: CYP3A4 Produces DHPBI at ~10-Fold Higher Rate Than CYP1A2

In a panel of recombinant human CYP450 isoforms, CYP3A4 catalyzed DHPBI formation from 10 μM pimozide at a rate of V = 2.2 ± 0.89 pmol/min/pmol P450, which is approximately 10-fold higher than the rate observed with CYP1A2 (V = 0.23 ± 0.08 pmol/min/pmol P450). No detectable DHPBI formation was observed with CYP2D6, CYP2C9, CYP2C19, CYP2E1, or CYP3A5 [1]. The apparent Km for CYP3A4 was 5.7 μM versus 36.1 μM for CYP1A2, indicating both higher affinity and higher catalytic efficiency for the CYP3A4 isoform [1]. This isoform selectivity profile, confirmed across two independent laboratories (Desta et al., 1998 and Chapron et al., 2020), makes DHPBI uniquely diagnostic of CYP3A4 activity among the CYP family, whereas alternative pimozide metabolites such as 5-hydroxypimozide are produced principally by CYP2D6 (Km ~82 nM, Vmax ~0.78 pmol/min/pmol) [2].

recombinant CYP450 enzyme kinetics metabolic pathway DHPBI formation CYP3A4 vs CYP1A2

CYP3A-Selective Chemical Inhibition Profile: Ketoconazole Suppresses DHPBI Formation by 88% Versus Furafylline at 48%

Chemical inhibition experiments in HLMs demonstrated that DHPBI formation from 10 μM pimozide was suppressed by 88% with the CYP3A-selective inhibitor ketoconazole, by 79% with troleandomycin, and by only 48% with the CYP1A2-selective inhibitor furafylline. The combination of furafylline and ketoconazole achieved 96% inhibition [1]. In contrast, 5-hydroxypimozide formation was primarily sensitive to CYP2D6 inhibitors. This differential inhibition pattern—where CYP3A inhibitors nearly abolish DHPBI formation while CYP1A2 inhibitors only partially attenuate it—provides a quantitative chemical fingerprint that distinguishes DHPBI from other pimozide metabolites [2]. No alternative pimozide-derived metabolite exhibits this specific inhibition signature, making DHPBI uniquely suitable as a readout in CYP3A inhibition assay development [1].

chemical inhibition CYP3A inhibitor ketoconazole furafylline reaction phenotyping

Pharmacopeial Reference Standard Identity: EP/USP-Designated Impurity A Versus Generic Benzimidazolinone Building Blocks

4-(2-Keto-1-benzimidazolinyl)piperidine is officially designated as Pimozide EP Impurity A (also Benperidol EP Impurity A and Pimozide Amine Impurity per USP). It is supplied with detailed characterization data—including NMR, mass spectrometry, IR, and HPLC/GC purity certificates—compliant with European Pharmacopoeia (EP) and United States Pharmacopeia (USP) regulatory guidelines [1]. The USP monograph for pimozide specifies that total ordinary impurities must not exceed 1.0% of the drug substance, and Impurity A is a named, identifiable component within this regulatory framework [2]. In contrast, generic benzimidazolinone-piperidine building blocks (e.g., 5-chloro-1-(4-piperidinyl)-2-benzimidazolidinone, CAS 53786-28-0, or the N-butyl derivative NS521) lack any pharmacopeial designation and are not linked to a regulated impurity profile with validated analytical methods [3]. This regulatory pedigree enables direct use in Abbreviated New Drug Application (ANDA) method validation, analytical method development, and quality-controlled commercial production of pimozide or benperidol [1].

pharmacopeial impurity reference standard ANDA quality control regulatory compliance

Pharmacological Inactivity Versus Parent Drug Pimozide: Enabling Negative Control Applications in Dopamine Receptor Studies

Pimozide metabolites, including DHPBI (4-(2-keto-1-benzimidazolinyl)piperidine), are pharmacologically inactive at dopamine receptors, since peak pharmacological activity in vivo correlates with maximum brain levels of unchanged pimozide rather than total radioactivity from all labeled species [1]. In contrast, the parent drug pimozide is a potent dopamine D2/D3 receptor antagonist with reported Ki values of 0.83 nM (D3), 3.0 nM (D2), and 6600 nM (D1), alongside serotonin 5-HT7 receptor affinity . This pharmacological inactivity of DHPBI is directly attributable to the loss of the 4,4-bis(4-fluorophenyl)butyl side chain present in pimozide, which is essential for dopamine receptor occupancy. Consequently, DHPBI can serve as a structurally matched, pharmacologically silent negative control in dopamine receptor binding and functional assays, whereas the parent pimozide produces potent receptor blockade, and 5-chloro-substituted benzimidazolinone analogs may introduce independent off-target activities unrelated to the pimozide pharmacophore [2].

negative control dopamine receptor inactive metabolite functional selectivity off-target pharmacology

Validated Application Scenarios for 4-(2-Keto-1-benzimidazolinyl)piperidine (CAS 20662-53-7) Based on Quantitative Differentiation Evidence


CYP3A4-Specific Reaction Phenotyping Probe in Drug-Drug Interaction Studies

DHPBI formation from pimozide serves as a highly selective readout of CYP3A4 catalytic activity in human liver microsome and recombinant enzyme systems. Its near-perfect correlation with CYP3A4 protein abundance (r²=0.98, vs. r²=0.94 for the CYP2D6 probe 5-hydroxypimozide) [1] and its >9.6-fold catalytic selectivity over the only alternative isoform CYP1A2 [2] make it superior to promiscuous probes such as testosterone 6β-hydroxylation or midazolam 1′-hydroxylation for experiments where CYP2D6 co-contribution must be rigorously excluded. The 88% inhibition window with ketoconazole versus only 48% with furafylline [2] provides a quantitative validation step that can be incorporated into standard CYP inhibition screening protocols. Laboratories investigating CYP3A4-mediated drug-drug interactions with pimozide or related diphenylbutylpiperidines should prioritize DHPBI as a metabolite-specific endpoint rather than relying on substrate depletion alone, which cannot distinguish CYP3A4 from CYP2D6 contributions [1].

Pharmaceutical Quality Control Reference Standard for Pimozide and Benperidol ANDA Submissions

As the officially designated Pimozide EP Impurity A and Benperidol EP Impurity A, 4-(2-keto-1-benzimidazolinyl)piperidine is the only benzimidazolinone-piperidine compound suitable for use as a compendial reference standard in pimozide and benperidol impurity profiling. The USP monograph for pimozide sets a total ordinary impurity limit of ≤1.0%, and Impurity A is a named, identifiable and quantifiable component within that specification [3]. Analytical method development and method validation (AMV) protocols for ANDA filings require impurity reference standards with full regulatory-compliant characterization data packages (NMR, MS, IR, HPLC purity), which this compound provides [4]. Generic benzimidazolinone building blocks lacking EP/USP designation cannot substitute for this purpose. Quality control laboratories supporting pimozide or benperidol commercial production should source this specific CAS 20662-53-7 impurity standard rather than attempting to qualify structurally similar but regulatorily unrecognized alternatives.

Structurally Authentic Negative Control for Pimozide Dopamine Receptor Pharmacology

Because pimozide metabolites including DHPBI are pharmacologically inactive at dopamine receptors—with in vivo activity tracking unchanged pimozide brain levels rather than total metabolite exposure [5]—4-(2-keto-1-benzimidazolinyl)piperidine provides an ideal negative control for dopamine D2/D3 receptor binding and functional assays where the parent drug pimozide is the active test article (Ki D3 = 0.83 nM, Ki D2 = 3.0 nM) . Unlike 5-chloro-1-(4-piperidyl)-2-benzimidazolinone derivatives, which exhibit independent leishmanicidal and anticancer activities (IC50 range 7.06–84.6 µg/mL) that could confound assay interpretation [6], DHPBI lacks independent pharmacological activity at the receptors and pathways relevant to pimozide's antipsychotic mechanism. Structure–activity relationship (SAR) studies aiming to dissociate the benzimidazolinone scaffold contribution from the diphenylbutyl pharmacophore should employ DHPBI as the baseline comparator to establish scaffold-specific versus side-chain-dependent effects.

Versatile Synthetic Scaffold for CNS Drug Discovery SAR Exploration

The unsubstituted secondary amine on the piperidine ring of 4-(2-keto-1-benzimidazolinyl)piperidine provides a reactive N-functionalization handle that is absent in N-alkylated analogs such as NS521 (N-butyl) or N-arylpiperazine derivatives. The patent literature demonstrates that this core scaffold can be elaborated into ORL1 (nociceptin) receptor agonists with potential analgesic, anti-inflammatory, anxiolytic, and neuroprotective applications, as disclosed in WO1999036421A1 [7]. The benzimidazolinone moiety itself has been shown to activate chloride secretion in airway epithelia, suggesting potential in cystic fibrosis and COPD drug discovery [8]. For medicinal chemistry groups synthesizing focused libraries around the benzimidazolinone-piperidine pharmacophore, this compound offers a chemically tractable starting point whose SAR outcomes are well-precedented in the primary literature, reducing the synthetic risk associated with de novo scaffold exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Keto-1-benzimidazolinyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.